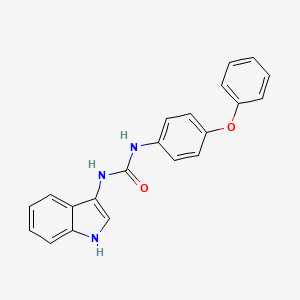![molecular formula C13H15ClF3NO B2722551 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397198-66-1](/img/structure/B2722551.png)
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CF3-AMCHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a selective inhibitor of voltage-gated sodium channels, which are involved in the generation and transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals to the brain. This mechanism of action is similar to that of other analgesic drugs, such as lidocaine and carbamazepine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal excitability, and the inhibition of pain signal transmission. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation. However, its specificity for voltage-gated sodium channels may limit its usefulness for studying other ion channels or receptors involved in pain and inflammation. Additionally, the potential toxicity of this compound may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective inhibitors of voltage-gated sodium channels, which could improve the specificity and safety of analgesic drugs. Another potential direction is the investigation of this compound's anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis. Finally, further research is needed to fully elucidate the mechanisms of action of this compound and to determine its potential for clinical use in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride and chloroacetyl chloride to form this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to exhibit potent analgesic effects in animal models of neuropathic pain, with a mechanism of action that involves the inhibition of voltage-gated sodium channels. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-4-10(6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQKPHDGXUIXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B2722468.png)
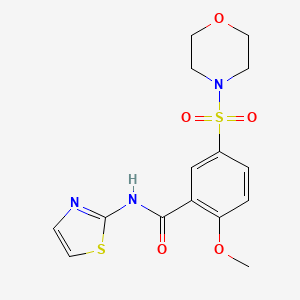

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)
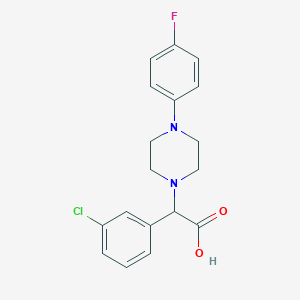

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)
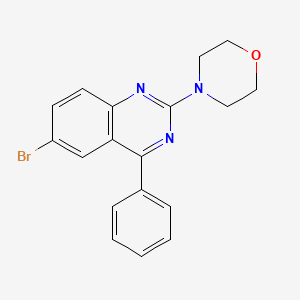
![Methyl 4-([(5-fluoro-2-thienyl)methyl]aminomethyl)benzoate](/img/structure/B2722482.png)
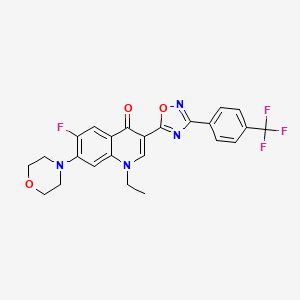
![5-(tert-butyl)-3-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2722484.png)

![1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2722489.png)
